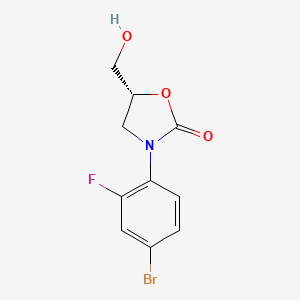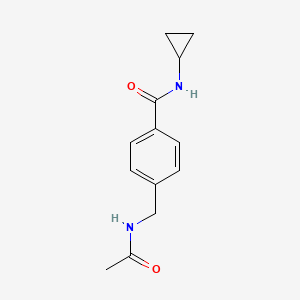
magnesium;N,N-dimethyl-4-phenylaniline;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of magnesium;N,N-dimethyl-4-phenylaniline;bromide typically involves the reaction of 4-bromo-N,N-dimethylaniline with magnesium metal in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation . The general reaction is as follows:
4-bromo-N,N-dimethylaniline+Mg→4-(N,N-Dimethyl)aniline magnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of high-purity reagents and controlled reaction environments to prevent contamination and side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;N,N-dimethyl-4-phenylaniline;bromide primarily undergoes Grignard reactions, where it acts as a nucleophile to attack electrophilic carbon atoms. It can also participate in substitution reactions, where the bromide ion is replaced by other nucleophiles .
Common Reagents and Conditions
Grignard Reactions: Typically carried out in anhydrous conditions using solvents like THF or diethyl ether. Common electrophiles include carbonyl compounds such as aldehydes, ketones, and esters.
Substitution Reactions: These reactions often involve the use of other halides or nucleophiles under anhydrous conditions.
Major Products
The major products of these reactions depend on the electrophile used. For example, reacting with an aldehyde would yield a secondary alcohol, while reacting with a ketone would yield a tertiary alcohol .
Aplicaciones Científicas De Investigación
Magnesium;N,N-dimethyl-4-phenylaniline;bromide has several applications in scientific research:
Organic Synthesis: Used as a reagent in the synthesis of various organic compounds, particularly in forming carbon-carbon bonds.
Pharmaceuticals: Plays a role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Mecanismo De Acción
The mechanism of action of magnesium;N,N-dimethyl-4-phenylaniline;bromide in Grignard reactions involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic carbon can then attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds . The molecular targets are typically carbonyl groups, and the pathways involve nucleophilic addition to these groups .
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium bromide: Another Grignard reagent with similar reactivity but lacks the dimethylamino group.
Methylmagnesium bromide: A simpler Grignard reagent used for similar purposes but with different reactivity due to the absence of the phenyl group.
Uniqueness
Magnesium;N,N-dimethyl-4-phenylaniline;bromide is unique due to the presence of the dimethylamino group, which can influence its reactivity and selectivity in chemical reactions. This makes it particularly useful in specific synthetic applications where other Grignard reagents may not be as effective .
Propiedades
Fórmula molecular |
C14H14BrMgN |
|---|---|
Peso molecular |
300.48 g/mol |
Nombre IUPAC |
magnesium;N,N-dimethyl-4-phenylaniline;bromide |
InChI |
InChI=1S/C14H14N.BrH.Mg/c1-15(2)14-10-8-13(9-11-14)12-6-4-3-5-7-12;;/h3-4,6-11H,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
MZALDAIABXGOFW-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2=CC=C[C-]=C2.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



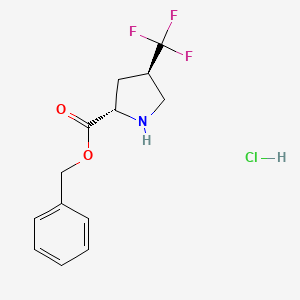
![N-[10,16-bis[4-anthracen-9-yl-2,6-di(propan-2-yl)phenyl]-13-sulfanylidene-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14892085.png)

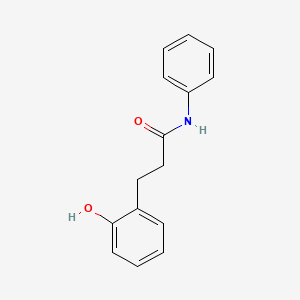
![2-Methoxy-6-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14892103.png)
![[3-(4-Fluoro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14892106.png)
![(1E)-1-[(5E)-5-(naphthalen-1-ylmethylidene)-4-oxo-1,3-thiazolidin-2-ylidene]guanidine](/img/structure/B14892111.png)
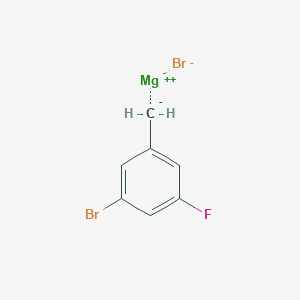
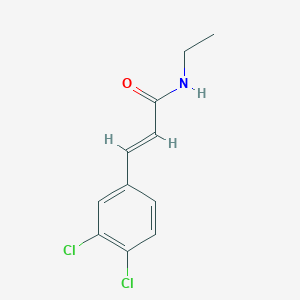
![4-Iodo-5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14892145.png)
